molecular formula C11H14O3 B8322364 3-(Methyloxy)-2-propylbenzoic acid

3-(Methyloxy)-2-propylbenzoic acid

Cat. No.: B8322364
M. Wt: 194.23 g/mol
InChI Key: UYVQEITXPCUXPW-UHFFFAOYSA-N
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Description

3-(Methyloxy)-2-propylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₄O₃ and a calculated molecular weight of 194.23 g/mol. Its structure features a methoxy group (-OCH₃) at the 3-position and a propyl chain (-CH₂CH₂CH₃) at the 2-position of the benzene ring, with the carboxylic acid (-COOH) at position 1 (Figure 1).

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-methoxy-2-propylbenzoic acid

InChI

InChI=1S/C11H14O3/c1-3-5-8-9(11(12)13)6-4-7-10(8)14-2/h4,6-7H,3,5H2,1-2H3,(H,12,13)

InChI Key

UYVQEITXPCUXPW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1OC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes critical differences between 3-(Methyloxy)-2-propylbenzoic acid and related benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Reactivity
This compound C₁₁H₁₄O₃ 194.23 2-propyl, 3-methoxy Bulky substituents may hinder electrophilic substitution; potential directing group for catalysis
3-Methoxybenzoic acid C₈H₈O₃ 152.15 3-methoxy Nitrated at position 2 under HNO₃/H₂SO₄ conditions
2-Propylbenzoic acid C₁₀H₁₂O₂ 164.20 2-propyl Higher lipophilicity due to alkyl chain; limited directing effects
3-Methylbenzoic acid C₈H₈O₂ 136.15 3-methyl Used in synthesizing ligands for catalytic applications
3-Methoxy-2-nitrobenzoic acid C₈H₇NO₅ 197.14 3-methoxy, 2-nitro Nitro group enhances acidity (electron-withdrawing)

Detailed Comparisons:

Substituent Effects on Acidity
  • This compound : The electron-donating methoxy group at position 3 slightly reduces acidity compared to unsubstituted benzoic acid (pKa ~4.2). The propyl group has minimal electronic impact but adds steric hindrance.
  • 3-Methoxy-2-nitrobenzoic acid : The nitro group at position 2 (electron-withdrawing) significantly lowers pKa, increasing acidity .
Reactivity in Electrophilic Substitution
  • 3-Methoxybenzoic acid : Methoxy directs nitration to position 2 (ortho to -OCH₃), as seen in its conversion to 3-methoxy-2-nitrobenzoic acid .
  • This compound : The propyl group at position 2 may block electrophilic attack at adjacent positions, while the methoxy group directs reactions to positions 4 or 6.

Challenges and Opportunities

  • Steric Hindrance : The propyl group in this compound may complicate reactions requiring spatial accessibility.
  • Underexplored Reactivity : While nitro and methyl analogs are well-studied, the unique substituent combination in this compound warrants further investigation for catalytic or pharmaceutical applications.

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